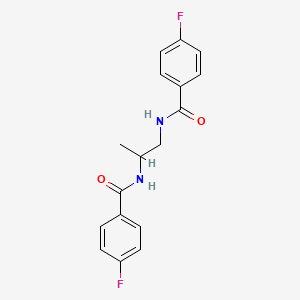
1-methyl-4-(4-methylbenzyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(4-methylbenzyl)-1,4-diazepane, also known as L-655,708, is a selective antagonist of the GABA-A receptor α5 subtype. This compound is widely used in scientific research to investigate the role of the GABA-A receptor α5 subtype in various physiological and pathological processes.
Mécanisme D'action
1-methyl-4-(4-methylbenzyl)-1,4-diazepane acts as a selective antagonist of the GABA-A receptor α5 subtype. This receptor subtype is primarily expressed in the hippocampus, a brain region that is involved in learning and memory processes. By blocking the activity of this receptor subtype, 1-methyl-4-(4-methylbenzyl)-1,4-diazepane can enhance cognitive function and improve memory performance.
Biochemical and Physiological Effects:
1-methyl-4-(4-methylbenzyl)-1,4-diazepane has been shown to have several biochemical and physiological effects. This compound can enhance synaptic plasticity and improve long-term potentiation in the hippocampus, which is important for learning and memory processes. Additionally, 1-methyl-4-(4-methylbenzyl)-1,4-diazepane can increase the release of acetylcholine, a neurotransmitter that is important for cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-4-(4-methylbenzyl)-1,4-diazepane in lab experiments is its selectivity for the GABA-A receptor α5 subtype. This allows researchers to investigate the specific role of this receptor subtype in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 1-methyl-4-(4-methylbenzyl)-1,4-diazepane. One area of research is the development of more selective and potent antagonists of the GABA-A receptor α5 subtype. Additionally, future research can investigate the potential therapeutic applications of this compound in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Finally, more studies are needed to investigate the long-term effects of this compound on cognitive function and brain health.
Méthodes De Synthèse
The synthesis of 1-methyl-4-(4-methylbenzyl)-1,4-diazepane involves several steps, including the reaction of 4-methylbenzylamine with 2-bromoacetophenone to form 1-(4-methylbenzyl)-2-bromoacetophenone. This intermediate is then reacted with 1-methyl-1,4-diazepane in the presence of a base to form the final product.
Applications De Recherche Scientifique
1-methyl-4-(4-methylbenzyl)-1,4-diazepane is widely used in scientific research to investigate the role of the GABA-A receptor α5 subtype in various physiological and pathological processes. This compound has been shown to have potential therapeutic applications in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
1-methyl-4-[(4-methylphenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-13-4-6-14(7-5-13)12-16-9-3-8-15(2)10-11-16/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIBWUOPTHOTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B4955295.png)

![isopropyl 6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955306.png)
![N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955325.png)

![4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4955338.png)
![4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955353.png)
![5-(3-chloro-4-methylphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4955359.png)

![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955365.png)
![(2-bromo-6-methoxy-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4955369.png)
![N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4955370.png)

